Epristeride

Vue d'ensemble

Description

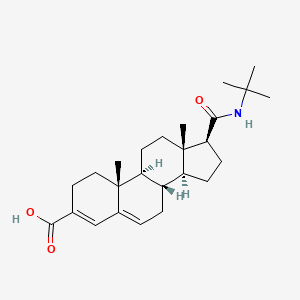

L'épristéride est un stéroïde androstane synthétique connu chimiquement sous le nom d'acide 17β-(tert-butylcarbamoyl)androsta-3,5-diène-3-carboxylique . Il est principalement utilisé comme inhibiteur de la 5α-réductase, ce qui signifie qu'il inhibe l'enzyme responsable de la conversion de la testostérone en dihydrotestostérone (DHT), une hormone androgène puissante . L'épristéride a été développé pour le traitement de l'hyperplasie bénigne de la prostate (HBP) et de l'acné .

Applications De Recherche Scientifique

L'épristéride a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour traiter l'hyperplasie bénigne de la prostate en réduisant les taux de dihydrotestostérone dans la prostate . Il a également été étudié pour son utilisation potentielle dans le traitement de l'acné et de la perte de cheveux . En recherche biologique, l'épristéride est utilisé pour étudier les effets de l'inhibition de la 5α-réductase sur divers processus cellulaires .

Mécanisme d'action

L'épristéride exerce ses effets en inhibant l'enzyme 5α-réductase, qui existe sous deux isoformes, de type 1 et de type 2 . Cette enzyme est responsable de la conversion de la testostérone en dihydrotestostérone (DHT) . En inhibant la 5α-réductase, l'épristéride réduit efficacement les niveaux de DHT dans l'organisme, ce qui est bénéfique dans le traitement de l'hyperplasie bénigne de la prostate . L'inhibition de la 5α-réductase par l'épristéride est unique en ce qu'elle se lie de manière irréversible à l'enzyme, formant un complexe improductif avec le substrat testostérone et le cofacteur NADPH .

Mécanisme D'action

Target of Action

Epristeride primarily targets the enzyme 5α-reductase , specifically the type II isoform . This enzyme is responsible for the conversion of testosterone into its more potent androgen, dihydrotestosterone (DHT) . DHT plays a significant role in the enlargement of the prostate gland .

Mode of Action

This compound is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This unique mechanism of action traps testosterone, preventing its conversion into DHT .

Biochemical Pathways

By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT in the body . This reduction in DHT is particularly beneficial in the context of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland . Elevated levels of DHT are known to contribute to prostate growth, leading to urinary symptoms such as difficulty in urination, increased frequency, and urgency .

Pharmacokinetics

This compound is typically administered orally . It has a high oral bioavailability of 93% , which means a large proportion of the drug reaches the systemic circulation unchanged after oral administration. The elimination half-life of this compound is 26 hours , indicating that it remains in the body for a significant period before being excreted. This allows for sustained action against 5α-reductase.

Result of Action

The primary molecular effect of this compound’s action is the decrease in the production of DHT, an androgen sex hormone, in certain parts of the body like the prostate gland . This leads to a decrease in prostate growth, alleviating symptoms associated with BPH .

Analyse Biochimique

Biochemical Properties

Epristeride is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It specifically inhibits the type II isoform of the enzyme, similar to finasteride and turosteride but unlike dutasteride . It binds irreversibly to 5α-reductase and results in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH .

Cellular Effects

This compound has been shown to have significant effects on cellular processes, particularly in the prostate gland. It decreases the production of DHT, an androgen sex hormone, in the prostate gland . This reduction in DHT levels can lead to a decrease in the size of the prostate gland, thereby alleviating symptoms of benign prostatic hyperplasia .

Molecular Mechanism

The molecular mechanism of this compound involves its unique action on the 5α-reductase enzyme. It binds irreversibly to this enzyme, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT in the body .

Dosage Effects in Animal Models

It is known that this compound is a very potent inhibitor of 5α-reductase type II .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts testosterone to DHT. It inhibits the 5α-reductase enzyme, which is responsible for this conversion .

Méthodes De Préparation

La synthèse de l'épristéride implique plusieurs étapes, commençant par l'oxydation du groupe acétyle dans la progestérone pour former l'acide carboxylique . La méthode de préparation comprend l'utilisation d'un agent oxydant dans un solvant organique . Les méthodes de production industrielle impliquent souvent l'utilisation d'intermédiaires et de conditions de réaction spécifiques pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L'épristéride subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers solvants . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'épristéride peut conduire à la formation de différents dérivés d'acide carboxylique .

Comparaison Avec Des Composés Similaires

L'épristéride est souvent comparé à d'autres inhibiteurs de la 5α-réductase tels que la finastéride et la dutastéride . Alors que la finastéride est un inhibiteur compétitif et que la dutastéride inhibe les deux isoformes de type 1 et de type 2 de la 5α-réductase, l'épristéride est un inhibiteur non compétitif qui cible spécifiquement l'isoforme de type 2 . Ce mécanisme d'action unique distingue l'épristéride des autres composés similaires . D'autres composés similaires incluent la turostéride et l'ONO-9302 .

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPSMQAHNAZRKC-PQWRYPMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048643 | |

| Record name | Epristeride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119169-78-7 | |

| Record name | Epristeride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119169-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epristeride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epristeride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRISTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.